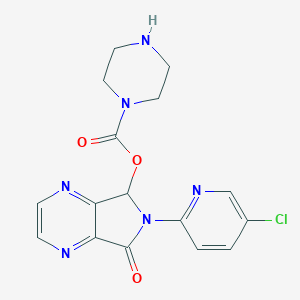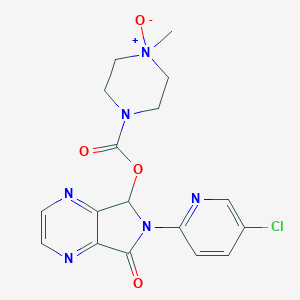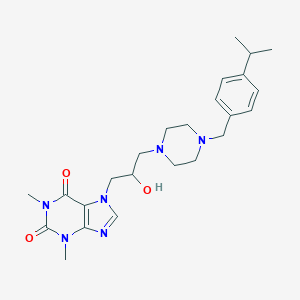
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known to have a bronchodilating effect which helps to relax the smooth muscles of the airways, making breathing easier. In addition to its clinical applications, theophylline has also been extensively studied in the field of scientific research due to its unique pharmacological properties.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) in the body. By inhibiting this enzyme, theophylline increases the levels of cAMP, which in turn leads to the relaxation of smooth muscle and the dilation of blood vessels. Theophylline also has effects on calcium channels and adenosine receptors, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
Theophylline has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which can lead to increased alertness and arousal. Theophylline also has effects on the cardiovascular system, including its ability to increase the heart rate and dilate blood vessels. In addition, theophylline has anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of conditions such as inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages and limitations for use in lab experiments. One advantage is its well-established pharmacological profile, which makes it a useful tool for studying the effects of phosphodiesterase inhibition and cAMP signaling. Theophylline is also relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. However, theophylline has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it challenging to design experiments that use theophylline without risking toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on theophylline. One area of interest is the development of new derivatives of theophylline that have improved pharmacological properties, such as increased potency or selectivity for certain targets. Another area of interest is the use of theophylline in combination with other drugs, such as bronchodilators or anti-inflammatory agents, to enhance their therapeutic effects. Finally, there is potential for theophylline to be used in the treatment of conditions beyond respiratory diseases, such as neurological disorders or autoimmune diseases.
Synthesemethoden
Theophylline can be synthesized through a number of different methods, including the direct reaction of theophylline-7-acetic acid with p-isopropylbenzylamine, or through the reaction of 7-bromotheophylline with p-isopropylbenzylamine. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied in the field of scientific research due to its unique pharmacological properties. It has been shown to have a wide range of effects on the body, including its ability to stimulate the central nervous system, increase the heart rate, and relax smooth muscle. Theophylline has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapeutic agent for a range of conditions.
Eigenschaften
CAS-Nummer |
19976-95-5 |
|---|---|
Produktname |
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- |
Molekularformel |
C24H34N6O3 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
7-[2-hydroxy-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H34N6O3/c1-17(2)19-7-5-18(6-8-19)13-28-9-11-29(12-10-28)14-20(31)15-30-16-25-22-21(30)23(32)27(4)24(33)26(22)3/h5-8,16-17,20,31H,9-15H2,1-4H3 |
InChI-Schlüssel |
WCZHUTAWPZQKSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



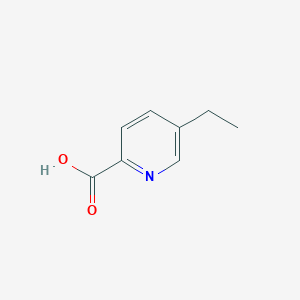

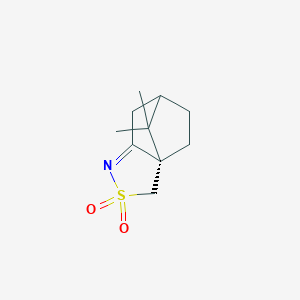
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
